molecular formula C12H15N3O7 B12675653 N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine CAS No. 171828-11-8

N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine

Katalognummer: B12675653
CAS-Nummer: 171828-11-8
Molekulargewicht: 313.26 g/mol
InChI-Schlüssel: ATSJJPKTXXFWFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitroso-N-(3-keto-1,2-butanediol)-3’-nitrotyramine is a synthetic organic compound that belongs to the class of nitroso compounds. These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom. The compound’s structure includes a nitrotyramine moiety, which is a derivative of tyramine, a naturally occurring monoamine compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-(3-keto-1,2-butanediol)-3’-nitrotyramine typically involves multiple steps:

    Formation of 3-keto-1,2-butanediol: This can be achieved through the oxidation of 1,2-butanediol using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Coupling with Nitrotyramine: The final step involves coupling the nitrosated intermediate with nitrotyramine under controlled conditions, possibly using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Nitroso-N-(3-keto-1,2-butanediol)-3’-nitrotyramine can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction might yield an amino derivative, while oxidation could produce a more oxidized form of the compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties or as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals or materials.

Wirkmechanismus

The mechanism by which N-Nitroso-N-(3-keto-1,2-butanediol)-3’-nitrotyramine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitroso group can participate in redox reactions, while the nitrotyramine moiety might interact with biological pathways related to monoamines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Nitroso-N-methylurea: Another nitroso compound with different biological and chemical properties.

    N-Nitroso-N-phenylhydroxylamine: Known for its use in organic synthesis and potential biological activity.

Uniqueness

N-Nitroso-N-(3-keto-1,2-butanediol)-3’-nitrotyramine is unique due to its specific structure, which combines a nitroso group, a keto-butanediol moiety, and a nitrotyramine derivative. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to other nitroso compounds.

Eigenschaften

CAS-Nummer

171828-11-8

Molekularformel

C12H15N3O7

Molekulargewicht

313.26 g/mol

IUPAC-Name

N-(1,2-dihydroxy-3-oxobutyl)-N-[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrous amide

InChI

InChI=1S/C12H15N3O7/c1-7(16)11(18)12(19)14(13-20)5-4-8-2-3-10(17)9(6-8)15(21)22/h2-3,6,11-12,17-19H,4-5H2,1H3

InChI-Schlüssel

ATSJJPKTXXFWFI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(N(CCC1=CC(=C(C=C1)O)[N+](=O)[O-])N=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.